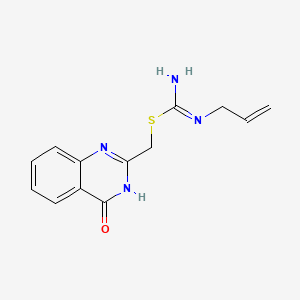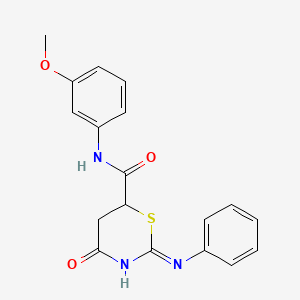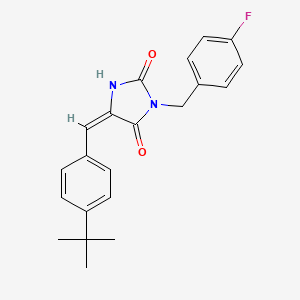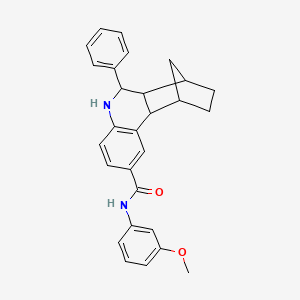![molecular formula C19H14ClN3O3S B11599024 (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)
(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(3-クロロフェニル)-5-(2,3-ジメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロトリアゾール類に属する複雑な有機化合物です。この化合物は、トリアゾール環にチアゾール環が縮合し、クロロフェニル基とジメトキシベンジリデン基が置換された、独特の構造を特徴としています。
2. 製法
合成経路と反応条件: (5Z)-2-(3-クロロフェニル)-5-(2,3-ジメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、以下の手順で行われます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオ尿素などの適切な前駆体から、酸性または塩基性条件下で環化反応によって合成できます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンとカルボン酸またはその誘導体(エステルや無水物など)との反応によって形成されます。
環のカップリング: チアゾール環とトリアゾール環は、次に、一連の縮合反応によってカップリングされます。この反応では、通常、触媒と特定の反応条件を使用して、正しい位置異性体が得られます。
置換反応: クロロフェニル基とジメトキシベンジリデン基は、置換反応によって導入されます。この反応では、通常、適切なハロゲン化前駆体と求核剤を使用します。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられますが、大規模生産用に最適化されます。これには、連続フロー反応器の使用、最適な反応条件の高スループットスクリーニング、および収率と純度を向上させるための堅牢な触媒の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、ベンジリデン基の二重結合を標的にし、それを単結合に変換して、対応するアルカンを生成します。
置換: クロロフェニル基は、求核性芳香族置換反応に関与することができます。この反応では、塩素原子が他の求核剤と置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で置換反応を促進するために使用できます。
主要な生成物:
酸化生成物: アルデヒド、カルボン酸。
還元生成物: アルカン。
置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体。
化学:
触媒: この化合物は、配位化学における配位子として使用して、さまざまな有機反応における触媒として作用する金属錯体を形成することができます。
材料科学: ポリマーに組み込んだり、特定の電子特性または光学特性を持つ先進材料の合成のためのビルディングブロックとして使用できます。
生物学と医学:
抗菌剤: この化合物は、その独特の構造のために、さまざまな細菌や真菌株に対する抗菌剤としての可能性を示しています。
抗がん研究: 予備的な研究では、この化合物は特定のがん細胞株に対して細胞毒性を示す可能性があることが示唆されており、抗がん剤開発におけるさらなる調査の対象となっています。
産業:
染料と顔料の製造: この化合物の発色団特性は、繊維やその他の材料用の染料や顔料の製造に適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazines with carboxylic acids or their derivatives, such as esters or anhydrides.
Coupling of the Rings: The thiazole and triazole rings are then coupled together through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct regiochemistry.
Substitution Reactions: The chlorophenyl and dimethoxybenzylidene groups are introduced through substitution reactions, typically using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its unique structure, the compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that the compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.
Industry:
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments for textiles and other materials.
作用機序
(5Z)-2-(3-クロロフェニル)-5-(2,3-ジメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は完全には解明されていませんが、特定の分子標的や経路との相互作用が関与すると考えられています。抗菌作用において、この化合物は細胞膜の完全性を破壊したり、重要な酵素プロセスを阻害したりする可能性があります。抗がん研究では、重要なシグナル伝達経路との相互作用を通じて、アポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります。
類似化合物:
(5Z)-2-(3-クロロフェニル)-5-(ベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: ジメトキシ置換がないため、化学反応性と生物活性に影響を与える可能性があります。
(5Z)-2-(3-クロロフェニル)-5-(2,3-ジメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-チオン: ケトンではなくチオン基が含まれているため、電子特性と反応性に影響を与える可能性があります。
独自性: (5Z)-2-(3-クロロフェニル)-5-(2,3-ジメトキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、クロロフェニル基とジメトキシベンジリデン基の両方が存在することで、独自の電子特性と立体特性が与えられ、他の類似化合物とは異なるものとなっています。
類似化合物との比較
(5Z)-2-(3-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the dimethoxy substitution, which may affect its chemical reactivity and biological activity.
(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-thione: Contains a thione group instead of a ketone, which can influence its electronic properties and reactivity.
Uniqueness: The presence of both the chlorophenyl and dimethoxybenzylidene groups in (5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique electronic and steric properties, making it distinct from other similar compounds
特性
分子式 |
C19H14ClN3O3S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
(5Z)-2-(3-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-8-4-5-11(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)12-6-3-7-13(20)9-12/h3-10H,1-2H3/b15-10- |
InChIキー |
LBBUZAMGLRXIGN-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
正規SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11598997.png)
![5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11599006.png)
![(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599007.png)
![Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11599009.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599013.png)
![(3Z)-5-bromo-3-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11599016.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599036.png)
![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)
![(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11599039.png)
